Nevirapine Dimer

Overview

Description

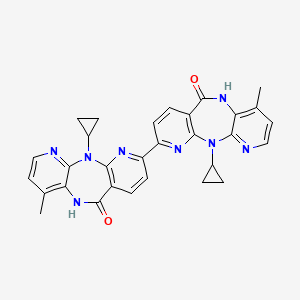

Nevirapine Dimer is a compound formed by the dimerization of nevirapine molecules. Nevirapine itself is a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. The dimerization of nevirapine involves the formation of hydrogen bonds between two nevirapine molecules, resulting in a stable dimeric structure. This dimerization can influence the pharmacokinetic and pharmacodynamic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nevirapine Dimer typically involves the crystallization of nevirapine under specific conditions that promote dimer formation. The process can be influenced by factors such as solvent choice, temperature, and concentration. For instance, recrystallization from solvents like ethanol or methanol can lead to the formation of this compound through hydrogen bonding interactions .

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques. One such method includes the use of nicotinonitrile precursors, which are strategic building blocks for nevirapine synthesis. The process involves multiple steps, including bromination and crystallization, to achieve high-purity nevirapine and its dimer forms .

Chemical Reactions Analysis

Types of Reactions: Nevirapine Dimer can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at specific sites on the nevirapine molecule, leading to the formation of substituted dimers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Nevirapine Dimer has several scientific research applications, including:

Chemistry: Used in the study of hydrogen bonding interactions and crystal engineering.

Biology: Investigated for its potential effects on biological systems and its role in HIV treatment.

Medicine: Explored for its pharmacokinetic and pharmacodynamic properties, which can influence drug efficacy and safety.

Industry: Utilized in the development of antiretroviral formulations and drug delivery systems

Mechanism of Action

Nevirapine Dimer exerts its effects by binding to the reverse transcriptase enzyme of the HIV virus. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the HIV virus is blocked. The dimerization of nevirapine can enhance its binding affinity and stability, potentially improving its antiviral activity .

Comparison with Similar Compounds

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.

Delavirdine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with enhanced resistance profiles.

Uniqueness of Nevirapine Dimer: this compound is unique due to its dimeric structure, which can influence its pharmacokinetic and pharmacodynamic properties. The dimerization can enhance the stability and binding affinity of nevirapine, potentially leading to improved therapeutic outcomes .

Biological Activity

Nevirapine dimer, a derivative of the widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, has garnered attention for its potential biological activity against HIV-1. This article explores the biological activity of this compound, focusing on its mechanism of action, structural interactions, and clinical implications based on recent research findings.

Nevirapine functions primarily by binding to the reverse transcriptase (RT) enzyme of HIV-1, altering its conformation and inhibiting viral replication. The binding creates a hydrophobic pocket that interferes with the enzyme's ability to synthesize viral DNA. Nevirapine dimerization may enhance this inhibitory effect by stabilizing the enzyme's inactive form, thereby preventing effective viral replication .

Structural Insights

Recent studies utilizing crystallography have provided insights into the structural basis for the inhibition of HIV-1 RT by nevirapine and its dimers. The binding of nevirapine leads to significant conformational changes in the RT structure, particularly affecting the polymerase active site and the RNase H domain. This alteration is crucial for understanding how nevirapine dimers could potentially enhance therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that nevirapine dimers exhibit enhanced binding affinity to HIV-1 RT compared to monomeric forms. This increased affinity correlates with improved inhibition of viral replication in cell culture systems. For instance, experiments showed that nevirapine dimers could significantly reduce viral load in infected cell lines more effectively than their monomer counterparts .

Case Studies

Recent clinical case studies have highlighted the implications of switching from traditional nevirapine-based regimens to those incorporating nevirapine dimers. Two cases involving patients transitioning from nevirapine to dolutegravir-based regimens revealed significant changes in treatment outcomes, emphasizing the need for careful monitoring of drug interactions and effectiveness during such transitions .

| Patient | Previous Regimen | New Regimen | Outcome |

|---|---|---|---|

| Patient 1 | Nevirapine + Lamivudine + Zidovudine | Dolutegravir + Tenofovir + Lamivudine | Decreased INR levels; improved viral suppression |

| Patient 2 | Nevirapine + Lamivudine + Zidovudine | Dolutegravir + Tenofovir + Lamivudine | Similar outcomes as Patient 1 |

Toxicity and Side Effects

Nevirapine is associated with hepatotoxicity and hypersensitivity reactions, which are critical considerations in patient management. The metabolism of nevirapine occurs predominantly through cytochrome P450 enzymes (CYP2B6 and CYP3A), leading to potential drug interactions that can affect treatment outcomes . Monitoring liver function tests (LFTs) is essential for patients receiving nevirapine or its derivatives.

Comparative Toxicity

Compared to other NNRTIs, nevirapine has a unique toxicity profile, notably not adversely affecting lipid levels, which is a significant concern with other antiretroviral therapies. Understanding these differences is crucial for optimizing treatment regimens for HIV patients .

Research Findings Summary

Recent findings emphasize the potential of nevirapine dimers as a more effective therapeutic option against HIV-1:

- Enhanced Binding : Dimeric forms show increased affinity for RT, leading to better inhibition of viral replication.

- Structural Conformation : Nevirapine alters RT conformation significantly, which may be further enhanced in dimeric forms.

- Clinical Implications : Transitioning from traditional regimens to those including nevirapine dimers requires careful monitoring due to potential interactions and varying patient responses.

Properties

IUPAC Name |

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSORHKBMAYNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-30-0 | |

| Record name | Nevirapine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEVIRAPINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.